1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)- 1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)-
Brand Name: Vulcanchem
CAS No.: 125073-28-1
VCID: VC17173568
InChI: InChI=1S/C10H13ClN6O3/c11-8-5-9(14-10(12)13-8)17(16-15-5)4-1-3(2-18)6(19)7(4)20/h3-4,6-7,18-20H,1-2H2,(H2,12,13,14)/t3-,4-,6+,7-/m1/s1
SMILES:
Molecular Formula: C10H13ClN6O3
Molecular Weight: 300.70 g/mol

1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)-

CAS No.: 125073-28-1

Cat. No.: VC17173568

Molecular Formula: C10H13ClN6O3

Molecular Weight: 300.70 g/mol

* For research use only. Not for human or veterinary use.

1,2-Cyclopentanediol, 3-(5-amino-7-chloro-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-5-(hydroxymethyl)-, (1alpha,2alpha,3alpha,5alpha)-, (+-)- - 125073-28-1

Specification

CAS No. 125073-28-1
Molecular Formula C10H13ClN6O3
Molecular Weight 300.70 g/mol
IUPAC Name (1S,2R,3R,5R)-3-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Standard InChI InChI=1S/C10H13ClN6O3/c11-8-5-9(14-10(12)13-8)17(16-15-5)4-1-3(2-18)6(19)7(4)20/h3-4,6-7,18-20H,1-2H2,(H2,12,13,14)/t3-,4-,6+,7-/m1/s1
Standard InChI Key OGDHXDCHRQQLSX-ZCBVHYEASA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@@H]([C@@H]1N2C3=C(C(=NC(=N3)N)Cl)N=N2)O)O)CO
Canonical SMILES C1C(C(C(C1N2C3=C(C(=NC(=N3)N)Cl)N=N2)O)O)CO

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound features a cyclopentanediol backbone substituted with a triazolopyrimidine heterocycle and a hydroxymethyl group. Key structural attributes include:

  • Stereochemistry: The (1α,2α,3α,5α) configuration denotes hydroxyl and substituent groups on the same face of the cyclopentane ring, influencing its molecular interactions.

  • Chirality: The (±)- designation indicates a racemic mixture, though enantiopure forms may exhibit distinct biological properties.

Table 1: Molecular Properties

PropertyValue
CAS No.108742-11-6
Molecular FormulaC₁₀H₁₃ClN₆O₃
Molecular Weight300.70 g/mol
IUPAC Name(1S,2S,3R,5R)-3-(5-amino-7-chlorotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

Synthesis and Structural Analogues

Hypothetical Synthesis Pathway

  • Cyclopentene Oxidation: Catalytic epoxidation of cyclopentene using hydrogen peroxide and Fe-Cu catalysts .

  • Triazolopyrimidine Coupling: Mitsunobu or nucleophilic substitution reactions to attach the heterocycle to the diol backbone.

FeatureTarget CompoundTicagrelor
Core StructureTriazolopyrimidineTriazolopyrimidine
Molecular Weight300.70 g/mol522.57 g/mol
Therapeutic AreaUnder investigationAntiplatelet (FDA-approved)

Preclinical Findings

  • Antiplatelet Activity: Structural analogs demonstrate reversible binding to P2Y₁₂ receptors, reducing thrombus formation.

  • Antiviral Potential: Triazolopyrimidines inhibit viral polymerases in preclinical models, though data specific to this compound are lacking.

Research Gaps and Future Directions

Priority Areas

  • Synthesis Optimization: Develop enantioselective routes to resolve racemic mixtures and evaluate stereochemical impacts on bioactivity.

  • In Vitro Profiling: Screen against panels of kinases, GPCRs, and ion channels to identify therapeutic targets.

  • Toxicological Studies: Assess acute/chronic toxicity in model organisms to establish safety profiles.

Collaborative Opportunities

  • Academic-Industrial Partnerships: Leverage combinatorial chemistry libraries to generate derivatives with enhanced pharmacokinetic properties.

  • Computational Modeling: Use molecular docking to predict binding affinities for cardiovascular or oncological targets.

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